13-phenyl-5-pyridin-2-yl-11-thiophen-2-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
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Overview
Description
9-phenyl-3-(2-pyridinyl)-7-(2-thienyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a combination of pyridine, thiophene, and pyrimidine rings. These structural features contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-phenyl-3-(2-pyridinyl)-7-(2-thienyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: This step involves the condensation of appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions to form the pyrimidine core.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cyclization reaction involving sulfur-containing reagents and appropriate alkynes or alkenes.
Formation of the Pyridine Ring: The pyridine ring is typically formed through a cyclization reaction involving nitrogen-containing precursors such as nitriles or amines.
Final Assembly: The final step involves the coupling of the pyridine, thiophene, and pyrimidine rings through various cross-coupling reactions, such as Suzuki or Heck reactions, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent and efficient production.
Chemical Reactions Analysis
Types of Reactions
9-phenyl-3-(2-pyridinyl)-7-(2-thienyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., solvent, temperature, catalyst).
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with different functional groups on the aromatic rings.
Scientific Research Applications
9-phenyl-3-(2-pyridinyl)-7-(2-thienyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor, receptor modulator, and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antitumor, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 9-phenyl-3-(2-pyridinyl)-7-(2-thienyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, leading to antitumor effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine Derivatives: These compounds share a similar core structure and have been studied for their antitumor and antimicrobial activities.
Pyrido[3’,2’4,5]thieno[3,2-d]pyrimidine Derivatives: These compounds also share structural similarities and have been investigated for their potential as enzyme inhibitors and receptor modulators.
Uniqueness
9-phenyl-3-(2-pyridinyl)-7-(2-thienyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific combination of aromatic rings and functional groups, which contribute to its distinct biological activities and potential therapeutic applications. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and drug development.
Properties
Molecular Formula |
C24H14N4OS2 |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
13-phenyl-5-pyridin-2-yl-11-thiophen-2-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |
InChI |
InChI=1S/C24H14N4OS2/c29-24-22-21(26-14-28(24)19-10-4-5-11-25-19)20-16(15-7-2-1-3-8-15)13-17(27-23(20)31-22)18-9-6-12-30-18/h1-14H |
InChI Key |
FJZUIXZJNXGWPK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C4=C(S3)C(=O)N(C=N4)C5=CC=CC=N5)C6=CC=CS6 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C4=C(S3)C(=O)N(C=N4)C5=CC=CC=N5)C6=CC=CS6 |
Origin of Product |
United States |
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